molecular formula C15H25O3P B14756206 Dibutyl (4-methylphenyl)phosphonate CAS No. 1028-10-0

Dibutyl (4-methylphenyl)phosphonate

Cat. No.: B14756206
CAS No.: 1028-10-0
M. Wt: 284.33 g/mol
InChI Key: UCURMUUTTGGHQA-UHFFFAOYSA-N
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Description

Dibutyl (4-methylphenyl)phosphonate is an organophosphorus compound with the molecular formula C15H25O3P It is a phosphonate ester derived from 4-methylphenylphosphonic acid and dibutyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl (4-methylphenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 4-methylphenylphosphonic dichloride with dibutyl alcohol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by the dibutyl groups. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride.

Another method involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. In this case, dibutyl phosphite can react with 4-methylbenzyl chloride to form this compound. This reaction is usually catalyzed by a Lewis acid such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The reactions are typically carried out in batch reactors, followed by purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Dibutyl (4-methylphenyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the butyl groups with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or ether.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various alkyl or aryl phosphonates.

Scientific Research Applications

Dibutyl (4-methylphenyl)phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the behavior of phosphate groups in biological systems.

    Medicine: Research is ongoing to explore its potential as an inhibitor of enzymes that interact with phosphate groups, such as phosphatases.

    Industry: It is used as an additive in lubricants and flame retardants due to its thermal stability and ability to form protective films on metal surfaces.

Mechanism of Action

The mechanism of action of dibutyl (4-methylphenyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors that recognize phosphate groups. The compound can act as a competitive inhibitor, binding to the active site of enzymes and preventing the binding of natural substrates. This inhibition can modulate various biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phosphonate: Lacks the 4-methylphenyl group, making it less hydrophobic and less selective in biological systems.

    Diphenyl (4-methylphenyl)phosphonate: Contains phenyl groups instead of butyl groups, resulting in different solubility and reactivity profiles.

    Diethyl (4-methylphenyl)phosphonate: Similar structure but with ethyl groups, leading to different physical and chemical properties.

Uniqueness

Dibutyl (4-methylphenyl)phosphonate is unique due to its combination of butyl and 4-methylphenyl groups, which confer specific hydrophobic and electronic properties. These properties make it particularly useful in applications where selective interactions with hydrophobic or aromatic environments are required.

Properties

IUPAC Name

1-dibutoxyphosphoryl-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25O3P/c1-4-6-12-17-19(16,18-13-7-5-2)15-10-8-14(3)9-11-15/h8-11H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCURMUUTTGGHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(C1=CC=C(C=C1)C)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25O3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510913
Record name Dibutyl (4-methylphenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028-10-0
Record name Dibutyl (4-methylphenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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